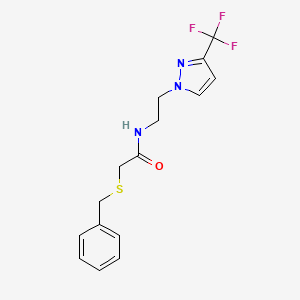

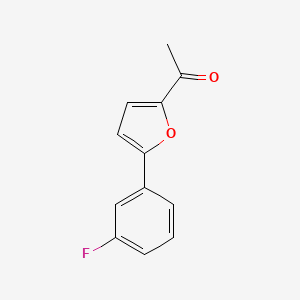

![molecular formula C15H12F3NO3S B3006146 N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide CAS No. 339105-01-0](/img/structure/B3006146.png)

N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide is a compound that is part of a broader class of chemicals known as acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as phenylsulfonyl groups and acetamide linkages, have been synthesized and analyzed for various properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of Rh(III)-catalyzed C(sp2)-H bond cleavage, as seen in the preparation of succinimide spiro-fused sultams from N-(phenylsulfonyl)acetamides . Another approach includes the stepwise conversion of benzoic acid into different intermediates, ultimately leading to the synthesis of N-substituted acetamides with potential antimicrobial properties . Additionally, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution reactions .

Molecular Structure Analysis

The molecular structure and electron behavior of related compounds, such as N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been investigated using computational methods like Density Functional Theory (DFT) . These studies provide insights into the optimized geometrical properties, electron localization functions, and intermolecular interactions in various solvents. Molecular docking studies are also carried out to explore the potential biological activities of these compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies on their interactions with other molecules. For instance, the reaction of N-(phenylsulfonyl)acetamides with maleimides through a cascade process, including C(sp2)-H bond cleavage and intramolecular aza-Michael addition, has been described . The Julia–Kocienski olefination is another reaction where 3,5-bis(trifluoromethyl)phenyl sulfones are used to synthesize α,β-unsaturated esters and Weinreb amides with high stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized through various spectroscopic methods, including vibrational spectroscopy, and are supported by computational predictions of drug-like properties such as ADMET and molecular inspiration values . The electronic properties, such as HOMO-LUMO band gap energies, are determined in different solvents to assess the reactivity of the compounds . Additionally, the synthesized compounds are screened for biological activities, including antimicrobial and hemolytic activities, as well as their interactions with enzymes like acetylcholinesterase and lipoxygenase .

Scientific Research Applications

1. Agricultural Applications

- Mefluidide for Crop Protection : Mefluidide, a variant of N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide, shows potential in protecting crops like cucumber and corn from chilling injury. It appears to be a valuable tool for understanding the mechanisms of temperature stress protection in plants (Tseng & Li, 1984).

2. Plant Physiology and Biochemistry

- Influence on Abscisic Acid Metabolism : Mefluidide has been observed to trigger an increase in the endogenous free abscisic acid content in corn plants, highlighting its significance in studying plant physiology and stress responses (Zhang, Li, & Brenner, 1986).

3. Chemical Structure and Properties

- Crystal Structure Analysis : Studies have detailed the crystal structure of complexes containing derivatives of this compound. This includes research on dichlorobis complexes, providing insights into the compound's chemical properties and potential applications in material science (Obaleye, Caira, & Tella, 2008).

4. Weed Control in Agriculture

- Herbicide Enhancement : Mefluidide has been studied for its effectiveness in enhancing the control of various weeds in agricultural settings, particularly when used in combination with other herbicides. This application highlights its role in integrated weed management strategies (Glenn, Hook, Peregoy, & Wiepke, 1985).

5. Immunomodulatory Effects

- Potential in Cancer Immunotherapy : Certain derivatives of this compound have been explored for their immunomodulatory effects, particularly in enhancing the immune response against tumors. This research points towards potential applications in cancer immunotherapy and the study of immune response mechanisms (Wang et al., 2004).

6. Molecular Docking and Drug Design

- Anti-amoebic Agent Study : Computational studies, including molecular docking, have been conducted on this compound derivatives, particularly focusing on their potential as anti-amoebic agents. This research contributes to drug discovery and the understanding of molecular interactions in medicinal chemistry (Shukla & Yadava, 2020).

Mechanism of Action

Target of Action

Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the compound acts as a strong electron-withdrawing p-type dopant . This suggests that it may interact with its targets by donating electrons, thereby influencing the electrical properties of the target molecules.

Biochemical Pathways

Given its potential role in reverse transcriptase enzyme inhibition , it may be involved in the regulation of DNA replication and transcription processes.

Result of Action

Its potential role in reverse transcriptase enzyme inhibition suggests that it may interfere with the replication of certain viruses, thereby exerting antiviral effects .

properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c1-10(20)19-12-5-7-13(8-6-12)23(21,22)14-4-2-3-11(9-14)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKVQHBESBJLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

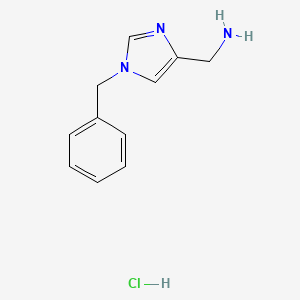

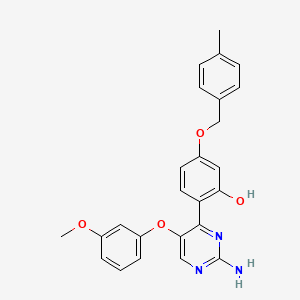

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)

![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)

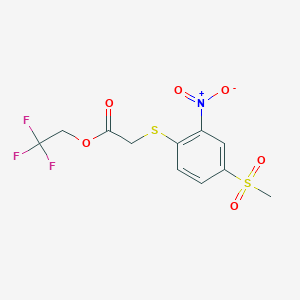

![(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)

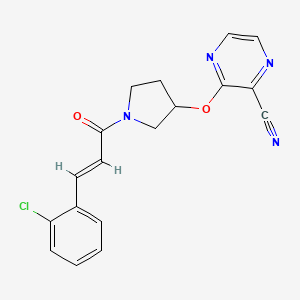

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B3006074.png)

![4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3006084.png)